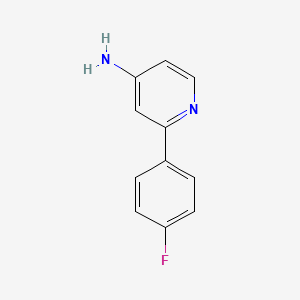

2-(4-Fluorophenyl)pyridin-4-amine

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBCJUDHPGHCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)pyridin-4-amine typically involves the following steps:

Nitration of 4-fluoroaniline: The starting material, 4-fluoroaniline, is nitrated to form 4-fluoro-2-nitroaniline.

Reduction of nitro group: The nitro group in 4-fluoro-2-nitroaniline is reduced to an amine group, yielding 4-fluoro-2-aminophenylamine.

Cyclization: The 4-fluoro-2-aminophenylamine undergoes cyclization with a suitable reagent, such as a pyridine derivative, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by cyclization under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluorophenyl)pyridin-4-amine has emerged as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its fluorinated structure enhances biological activity and metabolic stability, making it a valuable candidate in drug discovery.

Anticancer Agents

Research indicates that compounds derived from this compound exhibit promising anticancer properties. For instance, it has been utilized in the synthesis of inhibitors targeting specific kinases involved in cancer progression. Studies have shown that derivatives can selectively inhibit RAF kinases, which are pivotal in several cancer pathways .

| Compound | Target | Activity |

|---|---|---|

| CCT245737 | CHK1 | Inhibitor |

| Naporafenib | RAF | Inhibitor |

Neurological Disorders

Recent studies have explored the potential of this compound derivatives as modulators of GABA-A receptors. These compounds may offer new therapeutic strategies for treating neurological disorders by enhancing receptor activity without significant hepatotoxicity .

Synthetic Applications

In addition to its medicinal applications, this compound serves as an important intermediate in synthetic organic chemistry.

Ligand Development

The compound has been employed to develop ligands for various chemical reactions, particularly those involving transition metals. Its ability to stabilize hypervalent iodine species has been exploited in synthetic transformations, showcasing its versatility as a ligand .

| Application | Description |

|---|---|

| Ligand for Iodine Reagents | Stabilizes hypervalent iodine for synthetic reactions |

| Building Block for APIs | Precursor for synthesizing complex pharmaceuticals |

Development of CHK1 Inhibitors

A notable case study involved the optimization of lead compounds derived from this compound to create potent CHK1 inhibitors. The study highlighted the compound's role in enhancing the efficacy of cancer therapies by targeting specific signaling pathways .

GABA-A Receptor Modulation

Another study focused on the modulation of GABA-A receptors using derivatives of this compound. The findings indicated that these compounds could effectively enhance receptor activity, providing a new avenue for treating anxiety disorders and other neurological conditions .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

Compound 24: 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine ()

- Structural Differences : Replaces the pyridine core with a pyrimidine ring, introducing an additional nitrogen atom.

- The morpholinophenyl group in Compound 24 increases hydrophilicity compared to the simpler fluorophenyl substitution in the target compound.

- Spectral Data : $ ^1H $-NMR shows NH$_2$ at δ 5.29 ppm, similar to the target compound, but aromatic protons are split due to the morpholine substituent.

Compound 22 : 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine ()

Substituted Pyrazolo-Pyridines

Compound 11d : 6-(4-Bromophenyl)-1-phenyl-3-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-4-amine ()

- Core Structure : A pyrazolo[3,4-b]pyridine fused ring system.

- Functionalization : Bromine at the 6-position increases molecular weight and polarizability, while the 4-fluorophenyl group mirrors the target compound.

- Activity : Pyrazolo-pyridines are often explored as kinase inhibitors; bromine may enhance halogen bonding in target interactions.

Thiazole and Imidazole Derivatives

Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()

- Structural Complexity : Incorporates thiazole and triazole moieties.

- Conformation : Crystallographic data (P$\overline{1}$ symmetry) reveal near-planar structures with perpendicular fluorophenyl groups, contrasting the planar pyridine core of the target compound.

Compound 7 : 4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridine-2-amine ()

Sulfanyl and Chloro-Substituted Analogs

Compound 20 : 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine ()

- Substituents : Sulfanyl (-S-) and chloro groups introduce distinct electronic and steric profiles.

Structural and Electronic Trends

Substituent Position and Electronic Effects

- Fluorine Position : In 2-(4-Fluorophenyl)pyridin-4-amine, the para-fluorine on the phenyl ring minimizes steric effects while maximizing electronic withdrawal. Comparatively, 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine () places fluorine on the pyridine ring, altering charge distribution and hydrogen-bonding capacity.

- Chloro vs.

Crystallography and Planarity

- The target compound’s planar pyridine core contrasts with non-planar conformations in thiazole derivatives (), where fluorophenyl groups adopt perpendicular orientations.

Biological Activity

2-(4-Fluorophenyl)pyridin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a modulator of various receptors. This article explores its biological activity through an analysis of recent studies, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A significant investigation involved the synthesis of metal complexes of related compounds, demonstrating their antiproliferative effects against various human cancer cell lines, including HCT116 and NCI-H460. The IC50 values for these complexes were reported in the low micromolar range, indicating potent cytotoxic activity (Table 1) .

Table 1: Antiproliferative Activity of Metal Complexes Derived from this compound

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ru(cym)(N-(4-FP)PCA) | HCT116 | 1.5 |

| Os(cym)(N-(4-FP)PCA) | NCI-H460 | 2.0 |

| Rh(cym)(N-(4-FP)PCA) | SiHa | 3.5 |

| Ir(cym)(N-(4-FP)PCA) | SW480 | 2.8 |

Note : N-(4-FP)PCA refers to N-(4-fluorophenyl)pyridine-2-carbothioamide.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Studies indicate that this compound may act as a dual inhibitor targeting c-Met and VEGFR-2 receptors, both crucial in cancer progression .

Case Study: Dual Inhibition

In a study focusing on derivatives of pyridine compounds, one derivative exhibited IC50 values of 0.11 µM for c-Met and 0.19 µM for VEGFR-2, suggesting that modifications to the core structure can enhance potency against these targets .

Neurological Implications

Beyond its anticancer properties, this compound has been investigated for its role in modulating GABA-A receptors. A series of related compounds demonstrated positive allosteric modulation at specific receptor interfaces, which could lead to therapeutic applications in neurological disorders .

Table 2: GABA-A Receptor Modulation by Related Compounds

| Compound | Modulation Type | Potency (EC50 µM) |

|---|---|---|

| 2-(4-Fluorophenyl)-1H-benzimidazole | Positive Allosteric Modulator | 0.5 |

| Fluorinated Imidazoles | Positive Allosteric Modulator | 0.7 |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Fluorophenyl)pyridin-4-amine?

The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : Fluorophenyl groups can be introduced via halogen exchange using fluorinated precursors under Pd-catalyzed conditions.

- Suzuki-Miyaura coupling : Pyridine rings can be functionalized by coupling 4-aminopyridine derivatives with 4-fluorophenylboronic acids in the presence of a palladium catalyst .

- Visible-light-promoted methods : Advanced techniques utilize donor/donor diazo precursors under metal-free conditions for N–H insertions, achieving moderate yields (e.g., 36% for analogous compounds) .

Q. How is the molecular structure of this compound confirmed?

X-ray crystallography is the gold standard. Key steps include:

- Data collection : Using diffractometers (e.g., Bruker APEX2) to measure reflection intensities.

- Structure solution : Programs like SHELXL or SIR97 refine atomic coordinates and thermal displacement parameters .

- Validation : Check for R-factors (e.g., ) and data-to-parameter ratios (>15:1) to ensure accuracy .

Table 1 : Example crystallographic data for a related fluorophenyl-pyridine derivative :

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | |

| (Å) | 8.5088 |

| (Å) | 9.8797 |

| (Å) | 10.4264 |

| (°) | 79.906 |

Q. What safety precautions are required when handling this compound?

- PPE : Wear gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods like QSAR predict the biological activity of this compound derivatives?

- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bonding capacity. For fluorophenyl analogs, the best-fit model () predicts anti-proliferative activity against cancer cells .

- Molecular docking : Simulate binding interactions with targets (e.g., Polo-like kinases). Derivatives with fluorophenyl groups show binding affinities ≤−9.5 kcal/mol, indicating strong inhibition potential .

Table 2 : QSAR parameters for anti-breast cancer activity :

| Parameter | Value |

|---|---|

| 0.92 | |

| 0.85 | |

| 0.88 |

Q. What strategies resolve discrepancies in crystallographic data refinement for fluorophenyl-substituted amines?

- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin fractions.

- High thermal motion : Apply anisotropic displacement parameters for fluorine atoms, which often exhibit higher B-factors () due to electronegativity .

- Validation tools : Check for missing symmetry (PLATON’s ADDSYM) or overfitting via cross-validation () .

Q. How can photophysical properties of this compound be optimized for material science applications?

Q. What are the challenges in scaling up the synthesis of fluorophenyl-pyridine derivatives?

- Purification : Fluorinated compounds often require chromatography or recrystallization from EtOAc/hexane mixtures.

- Yield optimization : Catalytic systems (e.g., Pd(OAc)/XPhos) improve cross-coupling efficiency to >80% under microwave irradiation .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in silico studies?

Q. Why do crystallographic bond lengths vary between similar fluorophenyl derivatives?

- Electron density delocalization : Fluorine’s electronegativity shortens C–F bonds (1.34–1.38 Å vs. 1.48 Å for C–H).

- Thermal effects : Low-temperature data collection (e.g., 173 K) reduces atomic displacement errors .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.